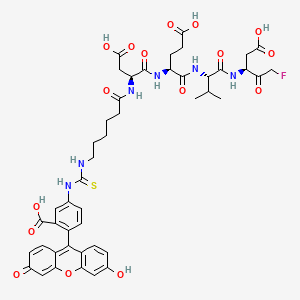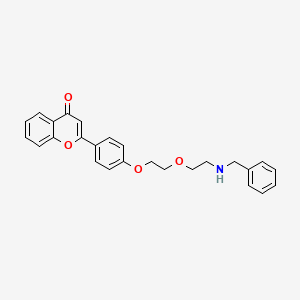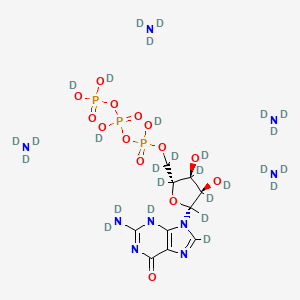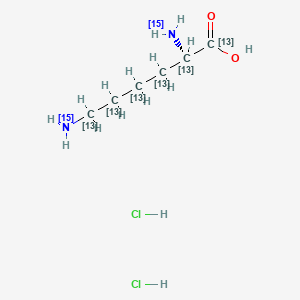
D-Galactose-18O6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-18O6 is a derivative of D-galactose, a naturally occurring aldohexose sugar. D-galactose is a reducing sugar that is found in various foods such as milk, butter, cheese, yogurt, honey, beets, plums, cherries, figs, and celery . It is an important carbohydrate monomer that plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-18O6 involves the incorporation of oxygen-18 isotopes into the D-galactose molecule. This can be achieved through isotopic labeling techniques, where D-galactose is subjected to reactions with oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of D-galactose typically involves the hydrolysis of lactose, which is a disaccharide composed of glucose and galactose. The hydrolysis is carried out using enzymes such as lactase, which breaks down lactose into its constituent monosaccharides, glucose, and galactose . The galactose can then be isolated and purified for further use.
Chemical Reactions Analysis
Types of Reactions
D-Galactose-18O6 undergoes various chemical reactions, including:
Oxidation: D-galactose can be oxidized to form galactonic acid or galactaric acid.
Reduction: Reduction of D-galactose leads to the formation of galactitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation of the hydroxyl groups.
Major Products
Oxidation: Galactonic acid, galactaric acid.
Reduction: Galactitol.
Substitution: Acetylated or benzoylated derivatives of D-galactose.
Scientific Research Applications
D-Galactose-18O6 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various galactose derivatives and as a model compound for studying carbohydrate chemistry.
Biology: Employed in studies of carbohydrate metabolism and as a substrate for enzymes involved in galactose metabolism.
Mechanism of Action
The mechanism of action of D-Galactose-18O6 involves its interaction with specific cell receptors and enzymes. In the context of drug delivery, D-galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to drugs or drug-loaded nanoparticles enhances cellular uptake and improves drug delivery to target cells.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: An aldohexose sugar that is structurally similar to D-galactose but differs in the configuration of the hydroxyl group at the fourth carbon atom.
D-Fructose: A ketohexose sugar that is structurally different from D-galactose but shares similar metabolic pathways.
D-Mannose: Another aldohexose sugar that is an epimer of glucose and galactose at the second carbon atom.
Uniqueness
D-Galactose-18O6 is unique due to the incorporation of oxygen-18 isotopes, which makes it valuable for isotopic labeling studies and tracing metabolic pathways. Its selective interaction with galactose receptors also distinguishes it from other similar compounds, making it particularly useful in targeted drug delivery and diagnostic applications .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-UDXAKJKDSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[Tyr8] Bradykinin](/img/structure/B12399312.png)



![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
